![molecular formula C8H4FNO3 B2872055 5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1864061-10-8](/img/structure/B2872055.png)
5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a reagent and useful scaffold for the synthesis of complex compounds. It is a versatile building block that can be used as a precursor in the synthesis of a range of heterocyclic compounds .
Synthesis Analysis
5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione has been shown to be an excellent reaction component and useful intermediate in organic chemistry . It can be used to synthesize various specialty chemicals, such as pesticides and herbicides . It is also used as a building block for the synthesis of drugs and pharmaceuticals .Molecular Structure Analysis
The molecular formula of 5-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is C8H4FNO3. Its molecular weight is 181.12 g/mol . The structure can be represented as C1=C2C(=CC(=C1F)O)NC(=O)C2=O .Chemical Reactions Analysis
5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a versatile building block that can be used as a precursor in the synthesis of a range of heterocyclic compounds . It has been shown to be an excellent reaction component and useful intermediate in organic chemistry .Physical And Chemical Properties Analysis
5-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a fine chemical that can be used for research purposes . It should be stored at 2°C - 8°C, and the container should be closed well .Scientific Research Applications
- 5-fluoroisatin derivatives have been studied for their effects on cancer cells.
- The antioxidant potential of 5-fluoroisatin derivatives has been investigated.
- 5-fluoroisatin has been used in inherently sustainable multicomponent reactions.
Anticancer Properties
Antioxidant Activity
Multicomponent Reactions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they have significant molecular and cellular effects .
Safety and Hazards
properties
IUPAC Name |
5-fluoro-6-hydroxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNSTCMJWWUTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)O)NC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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